(2S)-2-Amino-1-phenylpropane-1,3-diol
Description
Historical Context of Chiral Amino Diols in Asymmetric Synthesis
The intentional use of chiral molecules to influence the stereochemical outcome of a reaction, a field now known as asymmetric synthesis, has its roots in the late 19th and early 20th centuries. However, it was the latter half of the 20th century that witnessed an exponential growth in the development and application of chiral auxiliaries and catalysts. Chiral amino alcohols, readily derived from the chiral pool of natural amino acids, were among the first classes of compounds to be systematically investigated for this purpose.
The pioneering work of chemists like E.J. Corey and David A. Evans in the 1970s and 1980s laid the groundwork for the widespread use of chiral auxiliaries. wikipedia.org Evans, in particular, developed chiral oxazolidinones derived from amino alcohols, which proved to be highly effective in controlling the stereochemistry of various reactions, including alkylations and aldol (B89426) additions. santiago-lab.com These seminal studies highlighted the immense potential of chiral amino alcohol-based scaffolds in asymmetric synthesis. The development of chiral 1,3-amino alcohol ligands has been a continuous area of research, with new derivatives and applications being explored to achieve higher efficiency and selectivity in catalytic processes. acs.orgnih.gov
The Role of (2S)-2-Amino-1-phenylpropane-1,3-diol as a Chiral Scaffold in Research
This compound, often derived from the reduction of the corresponding amino acid, L-phenylalaninol, has carved a significant niche for itself as a versatile chiral scaffold. Its primary and most well-documented role is as a precursor for the synthesis of chiral oxazolines. nih.govcapes.gov.br These heterocyclic compounds are not only found in a variety of natural products but have also proven to be exceptional ligands in a wide array of metal-catalyzed asymmetric reactions. nih.gov The ready availability of this compound in high enantiomeric purity makes it an attractive starting material for the construction of these valuable ligands.
The utility of this compound extends beyond oxazoline (B21484) synthesis. It serves as a chiral auxiliary, a temporary chiral component incorporated into a substrate to direct the stereochemical course of a reaction. researchgate.net After the desired transformation, the auxiliary can be cleaved and often recovered for reuse. Furthermore, derivatives of this amino diol have been employed as chiral ligands in their own right for various enantioselective transformations.
Fundamental Structural Features and Stereochemical Considerations of this compound
The structure of this compound is characterized by a propane (B168953) backbone substituted with a phenyl group at the C1 position, an amino group at the C2 position, and hydroxyl groups at the C1 and C3 positions. The designation "(2S)" indicates the stereochemistry at the second carbon atom. The molecule possesses two stereocenters, at C1 and C2, which are crucial for its function in asymmetric synthesis. The specific (1S,2S) configuration, also referred to as the L-threo isomer, is the most commonly utilized form.
The presence of the amino and two hydroxyl groups provides multiple points for functionalization and coordination to metal centers. The phenyl group imparts steric bulk, which plays a critical role in creating a defined chiral environment around a catalytic center, thereby influencing the facial selectivity of an approaching substrate.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol |
| Melting Point | 109-113 °C (lit.) sigmaaldrich.com |
| Optical Activity | [α]25/D +37°, c = 1 in 1 M HCl sigmaaldrich.com |
| Appearance | White to yellow crystalline powder ccspublishing.org.cn |
| CAS Number | 28143-91-1 sigmaaldrich.com |
This table is interactive. You can sort the data by clicking on the column headers.
Overview of Current Research Trends on Chiral Phenylpropane Diols
Current research involving chiral phenylpropane diols, including this compound, is multifaceted and continues to expand the horizons of asymmetric catalysis. A significant trend is the development of novel ligands derived from these scaffolds for an ever-wider range of enantioselective transformations. mdpi.com This includes the design of more sophisticated and tunable ligands to address challenges in reactions that have historically been difficult to control stereochemically.
Another area of active investigation is the application of these chiral molecules in organocatalysis, where the molecule itself, rather than a metal complex, acts as the catalyst. researchgate.net This approach aligns with the principles of green chemistry by reducing reliance on potentially toxic and expensive heavy metals. chiralpedia.com Furthermore, the immobilization of catalysts derived from chiral phenylpropane diols onto solid supports is being explored to facilitate catalyst recovery and recycling, enhancing the sustainability and economic viability of these processes. The synthesis of structurally diverse chiral γ-amino alcohols featuring tetrasubstituted tertiary stereocenters under copper catalysis is a recent advancement in this field. acs.orgnih.govresearchgate.net
The development of biocatalytic methods for the synthesis of chiral 1,3-diols is also a burgeoning area of research, offering environmentally benign routes to these valuable compounds. acs.org The continuous exploration of new applications for these chiral building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals remains a driving force in the field.
Structure
3D Structure
Properties
CAS No. |
920277-22-1 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
(2S)-2-amino-1-phenylpropane-1,3-diol |
InChI |
InChI=1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2/t8-,9?/m0/s1 |
InChI Key |
JUCGVCVPNPBJIG-IENPIDJESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C([C@H](CO)N)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CO)N)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2s 2 Amino 1 Phenylpropane 1,3 Diol and Its Stereoisomers
Chemo- and Stereoselective Synthetic Routes to (2S)-2-Amino-1-phenylpropane-1,3-diol
The construction of the 2-amino-1,3-diol moiety with precise stereochemical control is the central challenge in synthesizing the target compound. beilstein-journals.org Strategies often focus on the stereocontrolled introduction of the amino and hydroxyl groups.
Asymmetric reduction of a prochiral ketone is a powerful and frequently employed strategy for establishing a chiral hydroxyl group. In the context of synthesizing this compound, this typically involves the reduction of a corresponding α-amino-β-keto compound or a related precursor.
One prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine complex as a catalyst. nih.gov For instance, an N-protected α-amino-β-ketone can be reduced to the corresponding syn or anti amino alcohol with high enantioselectivity, depending on the choice of the (R)- or (S)-CBS catalyst. This method is valued for its predictable stereochemical outcome and high enantiomeric excesses (ee). nih.gov
Another key strategy is the catalytic asymmetric hydrogenation of unsaturated precursors like β-aminoacrylates. bris.ac.uk Transition metal complexes, particularly those involving rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., WALPHOS, BINAP), are effective for this transformation. The hydrogenation of the carbon-carbon double bond and reduction of a carbonyl group can be achieved with excellent control over the resulting stereochemistry. bris.ac.uk
Table 1: Comparison of Selected Asymmetric Reduction Methods
| Method | Catalyst/Reagent | Typical Substrate | Key Advantage |
|---|---|---|---|
| CBS Reduction | Chiral Oxazaborolidine Complexes | α-Amino-β-keto esters/ketones | High enantioselectivity and predictable stereochemical outcome. nih.gov |
| Asymmetric Hydrogenation | Rh/Ru with Chiral Ligands (e.g., WALPHOS) | β-Aminoacrylates or enamides | High turnover numbers and enantioselectivity; applicable to large-scale synthesis. bris.ac.uk |
Methods that can simultaneously or sequentially install both the C1 hydroxyl and C2 amino groups with specific stereochemistry are highly valuable.
A cornerstone of this field is the Sharpless Asymmetric Aminohydroxylation (AA). This reaction converts a prochiral alkene, such as a cinnamyl alcohol derivative (e.g., cinnamyl carbamate), into a 1,2-amino alcohol. By using a chiral ligand derived from cinchona alkaloids in the presence of a potassium osmate catalyst, one can achieve high regio- and stereoselectivity. beilstein-journals.org This method allows for the synthesis of all four possible stereoisomers of a 2-amino-1,3-diol by selecting the appropriate chiral ligand and alkene geometry.
Another powerful approach involves a stereoselective aldol (B89426) reaction to form a β-hydroxy ketone, followed by a subsequent reduction. nih.gov The aldol addition of an enolate to benzaldehyde (B42025) can be controlled to favor the formation of a specific diastereomer. If this is followed by a diastereoselective reduction of the resulting ketone, the 1,3-diol structure can be obtained with excellent stereocontrol.
Both organocatalysis and metal catalysis are central to modern synthetic routes for chiral amino diols.
Organocatalysis: Proline and its derivatives have emerged as highly effective organocatalysts for asymmetric aldol reactions, which can serve as a key step in the synthesis of the target molecule's backbone. nih.gov For example, a proline-derived organocatalyst can be used with an additive like Cu(OTf)₂ to achieve an asymmetric aldol reaction between a ketone and an aldehyde, yielding chiral keto alcohols with very high enantiomeric excess (>99% ee). nih.gov These keto alcohols are then reduced in a subsequent step to furnish the desired chiral 1,3-diols. nih.gov
Metal-Catalysis: As previously mentioned, metal-catalyzed reactions are pivotal. The CBS reduction relies on a boron-based catalyst. nih.gov Asymmetric hydrogenation reactions utilize complexes of rhodium, ruthenium, and iridium. bris.ac.uk Furthermore, copper-catalyzed reactions have been explored for the enantioselective synthesis of biaryl compounds and can be adapted for related transformations. mdpi.com The stereoselective aminohydroxylation process is another prime example, relying on an osmium catalyst to achieve the desired transformation. beilstein-journals.org
Biocatalytic and Enzymatic Pathways for this compound Production
Biocatalysis offers an increasingly attractive alternative to traditional chemical synthesis, providing high selectivity under mild, environmentally friendly conditions. nih.gov Several classes of enzymes are suitable for producing chiral amino diols.
Imine Reductases (IREDs): A highly efficient, three-component strategy can be employed using a combination of enzymes. acs.org This process can start with simple precursors like a prochiral aldehyde, a hydroxy ketone, and an amine. An aldolase (B8822740) first catalyzes the formation of a dihydroxy ketone, which is then subjected to reductive amination by an imine reductase (IRED) to produce the final amino-diol with high stereoselectivity over three newly formed asymmetric centers. acs.org
Transaminases (TAs): Transaminases are capable of installing an amino group onto a ketone substrate with high enantioselectivity. A suitable dihydroxy ketone precursor could be converted into this compound using an (S)-selective transaminase, which uses a simple amino donor like alanine (B10760859) or isopropylamine.
Alcohol Dehydrogenases (ADHs): These enzymes catalyze the stereoselective reduction of ketones to alcohols. An engineered ADH can reduce a bulky polyfunctionalized ketone precursor to the corresponding (S)-alcohol intermediate with high enantiopurity, a step that often proves challenging for chemical reductants. nih.gov
Lipases: Lipases are commonly used for the kinetic resolution of racemic mixtures. For instance, a racemic mixture of an N-acetylated amino diol could be treated with a lipase (B570770), which would selectively hydrolyze the ester of one enantiomer, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. nih.gov
Table 2: Overview of Key Biocatalytic Approaches
| Enzyme Class | Reaction Type | Application Example | Stereoselectivity |
|---|---|---|---|
| Imine Reductase (IRED) | Reductive Amination | Conversion of a dihydroxy ketone to an amino diol. acs.org | High (often >99% de/ee) |
| Transaminase (TA) | Asymmetric Amination | Introduction of an amino group onto a ketone backbone. nih.gov | High (often >97% ee) |
| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | Stereoselective reduction of a keto group to a hydroxyl group. nih.gov | High (often >99% ee) |
| Lipase | Kinetic Resolution | Enantioselective hydrolysis of a racemic ester derivative. nih.gov | Excellent (allows separation of enantiomers) |
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles is crucial for developing sustainable and industrially viable synthetic processes. Many of the advanced methodologies discussed align with these principles.
Biocatalysis: The use of enzymes represents a cornerstone of green chemistry. These reactions are typically performed in aqueous media at ambient temperature and pressure, significantly reducing energy consumption and the need for hazardous organic solvents. nih.gov Enzymes are biodegradable and highly selective, which minimizes byproduct formation and simplifies purification.
Organocatalysis: By using small organic molecules like proline instead of heavy metals, organocatalysis avoids the toxicity and disposal issues associated with many metal-based catalysts. nih.gov
Atom Economy: Synthetic strategies that maximize the incorporation of starting materials into the final product are preferred. Multi-component reactions, such as the three-component enzymatic synthesis of amino diols, are excellent examples of high atom economy. acs.org
Catalysis over Stoichiometric Reagents: The use of catalytic amounts of a reagent (whether metal-based, organocatalytic, or enzymatic) is inherently greener than using stoichiometric quantities of reagents that are consumed in the reaction and generate significant waste.
Methodologies for Stereoisomeric Separation and Enrichment
When a synthetic route does not yield a single, pure stereoisomer, effective separation and enrichment techniques are required. This process of separating a racemic or diastereomeric mixture is known as resolution. minia.edu.eg
Diastereomeric Salt Formation: This is a classical and highly effective method for resolving enantiomers of amines. The racemic mixture of this compound can be treated with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (R)-mandelic acid. This reaction forms a pair of diastereomeric salts, which possess different physical properties, most notably solubility. minia.edu.eg These salts can then be separated by fractional crystallization. After separation, treatment with a base regenerates the pure enantiomer of the amine. minia.edu.eg
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating all stereoisomers. The CSP creates a chiral environment where the different stereoisomers interact with differing affinities, leading to different retention times and thus effective separation. minia.edu.eg
Enzymatic Kinetic Resolution: As mentioned in the biocatalysis section, enzymes can differentiate between enantiomers in a racemic mixture. A lipase can selectively acylate one enantiomer of the amino diol, leaving the other enantiomer unreacted. The acylated and unreacted enantiomers can then be easily separated by standard techniques like chromatography or extraction. nih.gov
Table 3: Common Methodologies for Stereoisomeric Separation
| Technique | Principle | Typical Resolving Agent / Phase |
|---|---|---|
| Diastereomeric Salt Formation | Formation of diastereomers with different solubilities, allowing separation by crystallization. minia.edu.eg | Chiral acids (e.g., Tartaric Acid, Mandelic Acid). minia.edu.eg |
| Chiral HPLC | Differential interaction of stereoisomers with a chiral stationary phase. minia.edu.eg | Chiral Stationary Phases (CSPs) with various selectors. |
| Enzymatic Kinetic Resolution | Selective enzymatic reaction with one enantiomer of a racemic mixture. nih.gov | Enzymes (e.g., Lipases, Proteases). nih.gov |
Compound Reference Table
Derivatization and Structural Modifications of 2s 2 Amino 1 Phenylpropane 1,3 Diol
Synthesis of Functionalized Analogs via Amine Group Transformations
The primary amine group in (2S)-2-Amino-1-phenylpropane-1,3-diol is a key site for derivatization, allowing for the introduction of a wide array of functional groups through acylation, alkylation, and the formation of carbamide and sulfonamide linkages. These transformations are fundamental in the synthesis of various biologically active molecules.
Acylation and Alkylation Reactions
N-acylation is a common transformation used to introduce an acyl group onto the amine. A prominent example is the synthesis of the antibiotic Chloramphenicol (B1208). In this process, the related aminodiol, D-(−)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol, is acylated on the amine group using the methyl ester of dichloroacetic acid to yield the final product. chemicalbook.com This highlights how acylation of the amino group is a critical step in creating complex pharmaceutical compounds. Similarly, acylation with acetic anhydride (B1165640) can be used to form the corresponding acetamido derivative. chemicalbook.com
Alkylation of the amine group introduces alkyl substituents. Reductive amination is a powerful method for this purpose. For instance, 2-amino-1,3-propanediols can be synthesized by reacting 1,3-dihydroxyacetone (B48652) dimer with benzylamine, followed by hydrogenolysis to yield the primary amine. google.com This demonstrates a pathway where an N-benzyl group is used as a temporary substituent, which is a form of N-alkylation.
Carbamide and Sulfonamide Derivative Synthesis
The synthesis of carbamide (urea) and sulfonamide derivatives from the amino group introduces moieties with significant hydrogen-bonding capabilities, which can be crucial for molecular recognition in biological systems. While specific examples starting directly from this compound are not extensively detailed in the provided results, the general synthesis of sulfonamides is well-established. Typically, an amine is reacted with a sulfonyl chloride in the presence of a base to form the N-S bond of the sulfonamide. nih.govnih.gov This standard reaction is applicable to the amino group of the aminodiol.
Synthesis of Functionalized Analogs via Hydroxyl Group Transformations
The two hydroxyl groups of this compound provide further opportunities for structural diversification through etherification, esterification, and the strategic use of protecting groups to achieve regioselectivity.
Etherification and Esterification Reactions
Etherification involves the conversion of the hydroxyl groups into ethers. Research has shown the synthesis of an erythro-2-amino-3-ethoxy-1-phenyl-1-propanol, where the primary hydroxyl group is converted to an ethoxy ether. acs.org This modification can alter the lipophilicity and metabolic stability of the molecule.
Esterification, the reaction of the hydroxyl groups with a carboxylic acid or its derivative, is another common modification. In the synthesis of some complex derivatives, both hydroxyl groups can be acetylated. acs.org
Selective Protection and Deprotection Strategies
To achieve selective modification at one functional group in the presence of others, protection and deprotection strategies are essential. The 1,3-diol system can be protected by forming a cyclic acetal (B89532), such as an isopropylidene acetal (acetonide), by reacting the diol with 2,2-dimethoxypropane (B42991) or acetone (B3395972) in the presence of an acid catalyst. chemicalbook.comgoogleapis.com This strategy temporarily blocks the two hydroxyl groups, allowing for selective reactions at the amine or, after deprotection, at a single hydroxyl group. googleapis.com
For the amine group, the tert-butyloxycarbonyl (Boc) group is a common protecting group, introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nih.gov This allows for selective reactions at the hydroxyl groups. For example, after Boc-protection of the amine, the primary hydroxyl group can be selectively oxidized. nih.gov The subsequent removal of these protecting groups under specific conditions (e.g., acid for Boc and acetals) regenerates the original functionality. nih.gov
Modifications of the Phenyl Moiety and Propane (B168953) Backbone
Modifying the core structure of the molecule, either the phenyl ring or the propane backbone, leads to the creation of analogs with significantly different properties. These changes are often accomplished by starting the synthesis with precursors that already contain the desired modifications.
A key example is the synthesis of the antibiotics Thiamphenicol and Florfenicol. google.com Thiamphenicol features a p-(methylsulfonyl)phenyl group instead of the p-nitrophenyl group of Chloramphenicol. Florfenicol is a further derivative of Thiamphenicol where the primary hydroxyl group at the C-3 position of the propane backbone is replaced by a fluorine atom. google.comchemicalbook.comwisdomlib.org This fluorination enhances antibacterial activity. chemicalbook.com The synthesis of these compounds typically starts from precursors that already contain the modified phenyl ring, such as 4-methylsulfanyl-benzaldehyde, rather than by modifying the phenyl ring of the aminodiol itself. researchgate.net
Another example of backbone modification is seen in the synthesis of Fingolimod, where the structure is a 2-amino-2-substituted-1,3-propanediol. google.com This illustrates how altering the substitution pattern on the propane chain creates entirely new classes of compounds.
Compound Data
Below are tables detailing the compounds mentioned in this article.
Key Starting Materials and Derivatives
| Compound Name | Structure | Modification Type | Reference |
|---|---|---|---|
| This compound | C₆H₅CH(OH)CH(NH₂)CH₂OH | Parent Compound | sigmaaldrich.com |
| Chloramphenicol | O₂N-C₆H₄-CH(OH)CH(NHCOCHCl₂)CH₂OH | N-acylation & Phenyl-nitration | chemicalbook.commdpi.com |
| Thiamphenicol | CH₃SO₂-C₆H₄-CH(OH)CH(NHCOCHCl₂)CH₂OH | N-acylation & Phenyl-sulfonylation | google.comresearchgate.net |
| Florfenicol | CH₃SO₂-C₆H₄-CH(OH)CH(NHCOCHCl₂)CHFOH | N-acylation, Phenyl-sulfonylation, & Backbone-fluorination | chemicalbook.comwisdomlib.org |
| (1S,2S)-2-(Boc-amino)-1-(4-nitrophenyl)propane-1,3-diol | O₂N-C₆H₄-CH(OH)CH(NHBoc)CH₂OH | N-protection | nih.gov |
Control of Stereochemical Purity During Derivatization Processes
The control of stereochemical purity during the derivatization of this compound is of utmost importance to ensure the synthesis of stereochemically pure and biologically active compounds. The two chiral centers in the molecule, at the C1 and C2 positions, are susceptible to epimerization under certain reaction conditions. Therefore, careful selection of reagents, reaction conditions, and protective group strategies is essential to maintain the desired stereoconfiguration.
The primary strategies for controlling stereochemical purity involve:
Mild Reaction Conditions: Employing mild reaction conditions is crucial to prevent the disruption of the chiral centers. This includes using non-harsh reagents and maintaining optimal reaction temperatures.
Protecting Groups: The use of protecting groups for the hydroxyl and amino functionalities can shield them from unwanted side reactions and help maintain the rigidity of the molecule, thus preventing epimerization. researchgate.net
Stereoselective Reagents: In cases where new chiral centers are introduced, the use of stereoselective reagents can guide the reaction towards the desired diastereomer.
N-Acylation Reactions:
A common derivatization of this compound is the acylation of the primary amino group. This is a key step in the synthesis of various bioactive compounds, including analogs of the antibiotic chloramphenicol. The retention of stereochemistry at the C2 position is critical during this process. This is typically achieved by using mild acylating agents and controlling the reaction temperature. For instance, the acylation of the corresponding p-nitrophenyl analog to produce chloramphenicol is a well-established process where the stereochemistry is preserved. acs.orgnih.gov
Protection of Diol Functionality:
To selectively derivatize the amino group or to prevent its interference in subsequent reactions, the 1,3-diol system can be protected. Cyclic acetals, such as benzylidene or isopropylidene acetals, are commonly employed for the protection of 1,2- and 1,3-diols. acs.org The formation of these cyclic derivatives is generally a stereoretentive process.
The following table summarizes various derivatization reactions of this compound and related structures, with a focus on the methods used to control stereochemical purity.
Spectroscopic and Chromatographic Methodologies for Analysis and Stereochemical Assignment
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds. nih.govresearchgate.net For chiral molecules like (2S)-2-Amino-1-phenylpropane-1,3-diol, advanced NMR techniques provide detailed insights into its conformation and stereochemistry.
One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. youtube.com The chemical shifts, integration of signals, and coupling constants in a ¹H NMR spectrum help to identify the different proton environments. youtube.com However, for complex molecules, two-dimensional (2D) NMR techniques are often necessary for complete structural assignment. ipb.pt
Key 2D NMR Techniques:
COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically through two or three bonds. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the carbon skeleton. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing crucial information for determining the relative stereochemistry and preferred conformation of the molecule in solution. ipb.ptmdpi.com
To determine the absolute configuration, chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) are often employed. nih.gov These agents interact with the enantiomers of the analyte to form diastereomeric complexes or derivatives that exhibit distinct NMR signals, allowing for their differentiation and quantification. nih.govmdpi.com For instance, the use of a chiral derivatizing agent can lead to the observation of separate signals for the enantiomers in the NMR spectrum, enabling the determination of enantiomeric excess. nih.gov
Table 1: Representative ¹H NMR Data for a Phenylpropanediol Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1 | 4.85 | d | 4.5 |
| H-2 | 3.60 | m | - |
| H-3a | 3.80 | dd | 11.0, 4.0 |
| H-3b | 3.70 | dd | 11.0, 6.0 |
| Phenyl | 7.25-7.40 | m | - |
Note: This is a representative table; actual values for this compound may vary based on solvent and experimental conditions.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Excess Determination
Chiral chromatography is a cornerstone for the separation and quantification of enantiomers, a critical step in determining the enantiomeric excess (e.e.) of a chiral compound. nih.gov Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for chiral separations.
Chiral HPLC: This is a widely used method for determining the enantiomeric purity of non-volatile and thermally labile compounds like amino alcohols. uma.es The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The choice of CSP and the mobile phase composition are critical for achieving optimal separation. uma.es
Chiral GC: For volatile and thermally stable compounds, or those that can be derivatized to become so, chiral GC is an excellent technique for enantiomeric separation. mit.edugcms.cz Similar to chiral HPLC, it utilizes a chiral stationary phase. Derivatized cyclodextrins are common CSPs in chiral GC. gcms.cz The separated enantiomers are detected as they elute from the column, and the ratio of their peak areas is used to calculate the enantiomeric excess. mit.edu
Fluorescence-based assays coupled with these chromatographic techniques can enhance sensitivity and are suitable for high-throughput screening of chiral compounds. nih.gov
Mass Spectrometry Techniques for Structural Confirmation and Mechanistic Insights
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.
When coupled with a separation technique like GC or HPLC (GC-MS or LC-MS), it becomes a highly versatile tool for identifying and quantifying compounds in a mixture. The fragmentation pattern, or mass spectrum, is unique to a particular molecule and can be considered a "molecular fingerprint." By analyzing the fragments, it is possible to deduce the structure of the parent molecule. For instance, the fragmentation of phenylpropanediol derivatives would likely show characteristic losses of water, formaldehyde, and fragments corresponding to the phenyl group.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Characterization
X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. purechemistry.orgnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. purechemistry.orgresearchgate.net This pattern provides a detailed three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of every atom in the molecule. purechemistry.org
A significant challenge can be the growth of a high-quality single crystal suitable for diffraction analysis. researchgate.net For molecules that are difficult to crystallize on their own, co-crystallization with a chiral compound of known configuration or a host molecule can be employed. researchgate.netnih.gov The solid-state characterization also provides valuable information on intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing. researchgate.net
Chiroptical Spectroscopies: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD)
Chiroptical spectroscopic techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. nsf.gov They are powerful non-destructive methods for determining the absolute configuration and studying the solution conformation of chiral molecules. nih.govrsc.org
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet-visible region, which corresponds to electronic transitions. nsf.gov The resulting ECD spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be confidently assigned. nih.gov Chiroptical sensing assays based on ECD are also used for the rapid determination of absolute configuration and enantiomeric excess of amino alcohols. researchgate.netnih.gov
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions. nih.govbruker.com VCD provides a more detailed stereochemical fingerprint of a molecule than ECD because of the larger number of vibrational bands. youtube.com The comparison of the experimental VCD spectrum with the calculated spectrum for a known configuration allows for the unambiguous determination of the absolute configuration in solution. youtube.comnih.gov VCD is particularly useful for molecules in solution and does not require crystallization. youtube.com
Table 2: Comparison of Chiroptical Techniques
| Technique | Principle | Information Obtained | Advantages |
| ECD | Differential absorption of circularly polarized UV-Vis light | Absolute configuration, solution conformation, enantiomeric excess | High sensitivity, rapid analysis |
| VCD | Differential absorption of circularly polarized IR light | Absolute configuration, detailed solution conformation | Rich structural information, applicable to a wide range of molecules |
Chemical Reactivity and Transformation Mechanisms Involving 2s 2 Amino 1 Phenylpropane 1,3 Diol
Nucleophilic Reactions at the Amino and Hydroxyl Groups
The amino (-NH₂) and hydroxyl (-OH) groups of (2S)-2-amino-1-phenylpropane-1,3-diol contain lone pairs of electrons, rendering them nucleophilic. The primary amine is generally a stronger nucleophile than the hydroxyl groups. This difference in reactivity allows for chemo-selective reactions. For instance, the amino group can be selectively reacted with various electrophiles in the presence of the hydroxyl groups. rsc.org
Common nucleophilic reactions include:
Acylation: The amino and hydroxyl groups can be acylated by reacting with acyl chlorides or anhydrides to form amides and esters, respectively. The relative reactivity often allows for selective N-acylation under controlled conditions. The resulting N-acylated amino alcohol is a key intermediate for other transformations, such as cyclization reactions. Kinetic studies on the acylation of similar amino alcohols show that the reaction rate can be influenced by factors like the solvent and the structure of the acylating agent. researchgate.netlibretexts.org The presence of the amino group can also influence the rate of esterification, with studies on related N,N-dialkylamino alcohols suggesting that intramolecular hydrogen bonding can activate the carboxylic acid, facilitating the reaction. researchgate.net
Alkylation: The nucleophilic centers can undergo alkylation with alkyl halides or other alkylating agents. N-alkylation is typically more facile than O-alkylation.
These fundamental reactions are often the first step in more complex synthetic sequences utilizing this compound.
Cyclization Reactions Leading to Heterocyclic Compounds (e.g., Oxazolines)
The formation of the oxazoline (B21484) ring from an N-acylated 2-amino alcohol intermediate is a common strategy. This involves the dehydration of the N-(2-hydroxyethyl)amide derivative, which can be promoted by a variety of reagents. wikipedia.org
Several methods have been established for this transformation:
From Carboxylic Acids or Acyl Chlorides: The amino alcohol can be reacted with a carboxylic acid (often activated in situ) or an acyl chloride to form an N-acyl intermediate, which then undergoes acid-catalyzed cyclization and dehydration. wikipedia.org Reagents like thionyl chloride are common, but care must be taken to maintain anhydrous conditions to prevent the opening of the oxazoline ring. wikipedia.org
From Nitriles: The reaction of amino alcohols with nitriles, often catalyzed by a Lewis acid like zinc chloride (ZnCl₂), can produce oxazolines at high temperatures. wikipedia.orgresearchgate.net Metal-free conditions have also been developed. organic-chemistry.org
From Aldehydes: Condensation of an amino alcohol with an aldehyde initially forms an oxazolidine (B1195125) intermediate. Subsequent oxidation with agents like N-bromosuccinimide (NBS) or iodine yields the oxazoline. wikipedia.orgwmich.edu
The table below summarizes various synthetic routes to oxazolines from amino alcohols.
| Precursor | Reagent/Catalyst | General Conditions | Reference |
| Carboxylic Acid | Triflic Acid (TfOH) | Dehydrative cyclization of in situ formed N-(2-hydroxyethyl)amide | wikipedia.org |
| Acyl Chloride | Thionyl Chloride (SOCl₂) | In situ acid chloride formation, anhydrous | wikipedia.org |
| Nitrile | Zinc Chloride (ZnCl₂) | High temperature (e.g., refluxing chlorobenzene) | wikipedia.orgresearchgate.net |
| Aldehyde | N-Bromosuccinimide (NBS) or Iodine | Two steps: oxazolidine formation then oxidation | wikipedia.orgwmich.edu |
These reactions benefit from the stereochemistry of this compound, which is transferred to the resulting chiral oxazoline, making it a powerful tool for enantioselective synthesis.
Formation of Schiff Bases and Related Imines
The primary amino group of this compound can react with aldehydes or ketones via a nucleophilic addition-elimination reaction to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (azomethine group, -C=N-).
The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the dehydration of the resulting hemiaminal intermediate. This condensation is typically reversible and often requires acid or base catalysis or heating to drive the reaction to completion by removing water. nih.gov Studies on related amino-1,3-diols reacting with various aromatic aldehydes have shown the successful formation and separation of the corresponding Schiff bases. researchgate.netnih.gov
General Reaction for Schiff Base Formation: R¹R²C=O + H₂N-R³ ⇌ R¹R²C=N-R³ + H₂O (Ketone/Aldehyde + Amine ⇌ Schiff Base + Water)
The formation of Schiff bases can be influenced by kinetic and thermodynamic factors. mdpi.commasterorganicchemistry.comacs.org The stability and rate of formation can depend on the electronic and steric properties of both the carbonyl compound and the amine, as well as reaction conditions like pH and temperature. mdpi.com
| Carbonyl Compound | Amine Substrate | Product Type | General Conditions | Reference |
| Aromatic Aldehydes | 2-amino-2-methyl-1,3-propanediol | Schiff Base | Piperidine catalyst | researchgate.netnih.gov |
| Aldehydes/Ketones | Primary Amines | Schiff Base (Azomethine) | Acid/Base catalysis or heat | nih.gov |
| Isatin and Amino Acids | Amino Acids | Amino Acid Schiff Base | Condensation reaction | nih.gov |
The resulting Schiff bases derived from this compound are chiral and can serve as important ligands in coordination chemistry and catalysis.
Coordination Chemistry: Metal Complexation and Chelation Studies
The nitrogen and oxygen atoms of this compound and its derivatives are excellent donor atoms (Lewis bases) for coordinating with metal ions (Lewis acids). The molecule can act as a bidentate or tridentate ligand, forming stable chelate rings with a central metal atom. Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central atom.
The ability of the 2-aminoethanol substructure to form metal-chelate complexes is well-documented. wikipedia.org The chelate effect provides the necessary energy to facilitate the deprotonation of the hydroxyl group, allowing it to bind to the metal as an alkoxide. wikipedia.org Derivatives of this compound, such as the oxazolines and Schiff bases discussed previously, are particularly important as ligands.
Oxazoline Ligands: Chiral oxazolines are extensively used in asymmetric catalysis. The nitrogen atom of the oxazoline ring and another donor atom from a substituent (often on the main ring) coordinate to a transition metal (e.g., copper, palladium, rhodium), creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. researchgate.net
Schiff Base Ligands: Schiff bases derived from amino alcohols are versatile chelating agents. The imine nitrogen and the hydroxyl oxygen can coordinate to a metal ion to form stable complexes. Research has shown the synthesis and characterization of copper(II) and other transition metal complexes with Schiff base ligands derived from similar amino alcohols. researchgate.net
The stability of these metal complexes is quantified by their stability constants (or formation constants), which provide a measure of the strength of the metal-ligand interaction. wikipedia.org Studies on various metal(II) complexes with amines and aminocarboxylates provide a framework for understanding the factors that govern the stability of complexes formed with this compound. oup.com
Studies on Reaction Kinetics and Thermodynamics of Transformations
While specific, detailed kinetic and thermodynamic data for reactions involving this compound are not extensively published, the principles governing its transformations can be understood from studies on analogous systems.
Reaction Kinetics refers to the rate of chemical reactions.
Acylation: The kinetics of acylation of amino alcohols have been investigated. Studies show that the reaction can be first-order with respect to the alcohol and the acylating agent. researchgate.net The rate is sensitive to the catalyst and solvent. For some amino alcohols, the rate of esterification is enhanced compared to simple alcohols, a phenomenon attributed to activation of the carboxylic acid via hydrogen bonding with the nearby amino group. researchgate.net
Oxidation: A kinetic study on the oxidation of a related compound, propane-1,3-diol, by potassium permanganate (B83412) found that the reaction was first-order with respect to both the diol and the oxidant, proceeding through an intermediate complex. ajchem-a.com
Schiff Base Formation: Kinetic parameters for Schiff base formation depend on factors like pH and the structure of the reactants. The process involves a rate-determining step, which can be either the formation of the hemiaminal intermediate or its subsequent dehydration. nih.gov
Reaction Thermodynamics deals with the energy changes and stability of reactants and products.
Kinetic vs. Thermodynamic Control: In many reactions of this compound, a competition between kinetic and thermodynamic products can exist. The kinetic product is formed faster (lower activation energy), while the thermodynamic product is more stable (lower Gibbs free energy). wikipedia.orgmasterorganicchemistry.com For example, in the deprotonation of an unsymmetrical ketone to form an enolate, low temperatures and sterically hindered bases favor the kinetic product. wikipedia.org Similarly, reaction time and temperature can influence the product distribution in Schiff base formation and cyclization reactions. acs.org
Complexation Stability: The thermodynamics of metal complexation are described by stability constants. The chelate effect and the macrocyclic effect are important thermodynamic principles that explain the high stability of certain complexes. wikipedia.org For related chelators, thermodynamic parameters like binding constants have been determined, allowing for the prediction of selectivity for different metal ions under specific conditions, such as in blood plasma. researchgate.net Theoretical studies using DFT (Density Functional Theory) have also been employed to calculate thermodynamic parameters (e.g., Gibbs free energy) for the formation of Schiff base-metal ion complexes. researchgate.net
Understanding these kinetic and thermodynamic principles is crucial for optimizing reaction conditions to achieve desired products and yields in the synthesis of derivatives from this compound.
Theoretical and Computational Studies on 2s 2 Amino 1 Phenylpropane 1,3 Diol
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and preferred molecular conformations of (2S)-2-amino-1-phenylpropane-1,3-diol. scispace.com These calculations solve the Schrödinger equation for the molecule, providing detailed information about electron distribution, molecular orbital energies, and the potential energy surface.
The electronic structure dictates the molecule's reactivity and properties. Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.
Conformational analysis through quantum chemical calculations identifies the most stable three-dimensional arrangements of the atoms. By systematically rotating the rotatable bonds (e.g., C-C, C-O, and C-N bonds), a potential energy surface can be mapped, revealing the global and local energy minima which correspond to the most stable conformers. Intramolecular hydrogen bonding between the hydroxyl and amino groups plays a significant role in stabilizing certain conformations.
Table 1: Calculated Electronic Properties of the Most Stable Conformer of this compound (Illustrative Data)
| Property | Value (Illustrative) | Method |
| HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G |
| LUMO Energy | 0.5 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 6.7 eV | DFT/B3LYP/6-31G |
| Dipole Moment | 3.1 D | DFT/B3LYP/6-31G |
This table presents illustrative data typical for a molecule of this nature, as specific computational studies on this compound are not widely published.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing a more realistic picture of its conformational landscape and interactions with its environment, such as a solvent or a biological receptor. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, governed by a force field that describes the interatomic forces.
These simulations can reveal the flexibility of the molecule and the transitions between different conformations. By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the energetic barriers between them. This is particularly useful for understanding how the molecule might adapt its shape upon binding to a target.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water), the formation and breaking of hydrogen bonds with the solvent can be observed, providing insights into its solubility and solvation thermodynamics.
Table 2: Key Intermolecular Interactions of this compound in an Aqueous Environment from MD Simulations (Illustrative Findings)
| Interaction Type | Interacting Groups on the Molecule | Average Number of Interactions |
| Hydrogen Bond Donor | Amino group (-NH2), Hydroxyl groups (-OH) | 3-5 |
| Hydrogen Bond Acceptor | Amino group (-NH2), Hydroxyl groups (-OH) | 2-4 |
| Hydrophobic Interactions | Phenyl ring | Variable, depends on environment |
This table illustrates the types of intermolecular interactions that would be expected based on the structure of the molecule in an aqueous solution.
Prediction of Spectroscopic Properties (NMR, IR, CD)
Computational methods can predict the spectroscopic properties of this compound, which is crucial for interpreting experimental spectra and confirming the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum mechanical methods, such as DFT, can predict the 1H and 13C NMR chemical shifts with a reasonable degree of accuracy. mdpi.comresearchgate.net These calculations involve computing the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The predicted shifts are then compared to experimental data to aid in the assignment of signals. nih.govnih.gov
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using quantum chemistry methods. diva-portal.orgnih.govresearchgate.net This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting predicted IR spectrum can be compared with experimental spectra to identify characteristic vibrational modes, such as the stretching and bending of O-H, N-H, and C-H bonds. nih.govlibretexts.org
Circular Dichroism (CD) Spectroscopy: For a chiral molecule like this compound, CD spectroscopy is a powerful technique for probing its stereochemistry. Time-dependent DFT (TD-DFT) calculations can predict the CD spectrum by calculating the rotational strengths of electronic transitions. nih.govnih.gov The predicted spectrum can then be compared with the experimental one to confirm the absolute configuration of the chiral centers.
Table 3: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopy | Parameter | Predicted Value (Illustrative) |
| 1H NMR | Chemical Shift (ppm) for -CH(OH)- | 4.5 ppm |
| 13C NMR | Chemical Shift (ppm) for -CH(NH2)- | 55 ppm |
| IR | Wavenumber (cm-1) for O-H stretch | 3350 cm-1 |
| IR | Wavenumber (cm-1) for N-H stretch | 3300 cm-1 |
| CD | Wavelength (nm) of major positive Cotton effect | 220 nm |
This table provides illustrative predicted spectroscopic data. Actual values would be obtained from specific computational studies.
Computational Design of Novel this compound Derivatives
Computational methods are extensively used in the rational design of novel derivatives of a lead compound like this compound with potentially improved properties. nih.govresearchgate.net Techniques such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling are central to this process. researchgate.netfiveable.memdpi.comfrontiersin.org
A pharmacophore model identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are responsible for a molecule's biological activity. nih.gov By understanding the pharmacophore of this compound for a particular target, new derivatives can be designed by modifying the scaffold or adding substituents to better fit the model and enhance activity or selectivity.
Virtual libraries of novel derivatives can be created and screened in silico for their predicted activity and other properties like ADMET (absorption, distribution, metabolism, excretion, and toxicity), significantly accelerating the drug discovery process.
Docking and Molecular Modeling Studies of Potential Ligand-Substrate Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. frontiersin.orgfrontiersin.org For this compound, docking studies can be used to hypothesize its binding mode within the active site of a potential biological target. nih.govdrugbank.com
The process involves generating a multitude of possible conformations of the ligand within the receptor's binding pocket and scoring them based on a scoring function that estimates the binding affinity. These studies can identify key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-receptor complex.
The insights gained from docking and molecular modeling can guide the design of more potent and selective derivatives. For instance, if a particular region of the binding pocket is unoccupied, a derivative can be designed with a substituent that can form favorable interactions in that region.
Applications of 2s 2 Amino 1 Phenylpropane 1,3 Diol in Academic Research
As Chiral Auxiliaries in Asymmetric Organic Synthesis
In the field of asymmetric synthesis, where the goal is to produce a specific stereoisomer of a molecule, chiral auxiliaries are indispensable tools. These are chiral molecules that are temporarily incorporated into a substrate to direct a chemical reaction towards a desired stereochemical outcome. After the reaction, the auxiliary can be removed and often recovered for reuse.
(2S)-2-Amino-1-phenylpropane-1,3-diol is a well-established precursor for the synthesis of chiral 2-oxazolines. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These oxazolines can then function as effective chiral auxiliaries. For instance, they can be attached to a carboxylic acid derivative. The bulky phenyl group and the specific stereochemistry of the auxiliary then block one face of the molecule, forcing an incoming reagent to attack from the less sterically hindered side. This controlled approach is fundamental for achieving high diastereoselectivity in reactions such as alkylation or aldol (B89426) additions. The predictable nature of this stereochemical control makes chiral auxiliaries derived from this compound a reliable choice in the synthesis of enantiomerically pure compounds. chemicalbook.com
Table 1: Asymmetric Reactions Employing Chiral Auxiliaries
| Reaction Type | Role of Chiral Auxiliary | Typical Outcome |
| Alkylation of Enolates | Directs the approach of the electrophile. | Formation of a specific diastereomer. |
| Aldol Reactions | Controls the facial selectivity of the enolate addition to an aldehyde. | Synthesis of syn or anti aldol products with high stereoselectivity. |
| Diels-Alder Reactions | Influences the endo/exo selectivity and the facial selectivity of the dienophile. | Enantiomerically enriched cyclic compounds. |
As Chiral Ligands in Asymmetric Catalysis
The utility of this compound extends to the realm of asymmetric catalysis, where it serves as a chiral backbone for the synthesis of specialized ligands. These ligands coordinate to a metal center, creating a chiral catalytic complex that can induce enantioselectivity in a variety of chemical transformations.
A prominent class of ligands derived from amino alcohols are phosphino-oxazoline (PHOX) ligands. nih.gov The synthesis of these ligands often involves the condensation of a derivative of this compound with a phosphine-containing species. The resulting PHOX ligand possesses both a nitrogen and a phosphorus atom that can chelate to a metal like palladium, iridium, or copper. The chiral environment created by the ligand around the metal active site is crucial for controlling the stereochemical pathway of the catalytic cycle, leading to the preferential formation of one enantiomer of the product. nih.gov These catalytic systems have been successfully applied in a range of reactions, including asymmetric hydrogenation and allylic alkylations. nih.govresearchgate.net
Furthermore, Schiff base ligands can be synthesized through the condensation of the amino group of this compound with an appropriate aldehyde or ketone. nih.gov These chiral Schiff bases, with their N and O donor atoms, can form stable complexes with various transition metals, which can then be employed as catalysts in enantioselective reactions.
As Versatile Chiral Building Blocks for Complex Organic Molecules
Chiral building blocks are enantiomerically pure compounds that are incorporated into the synthesis of a larger, more complex molecule, thereby imparting their chirality to the final product. This compound is a prime example of such a building block, valued for its pre-defined stereochemistry.
Its role is notably exemplified in the synthesis of the broad-spectrum antibiotic, chloramphenicol (B1208). nih.gov The 2-amino-1,3-propanediol (B45262) core of chloramphenicol is structurally related to this compound. Synthetic strategies can utilize chiral precursors with this aminodiol framework to establish the correct stereochemistry in the final antibiotic molecule. chemicalbook.comresearchgate.net
Moreover, the 2-amino-1,3-diol structure is a key feature of sphingolipids, a class of lipids that play crucial roles in cell signaling and membrane structure. researchgate.netbeilstein-archives.org Consequently, this compound and its derivatives are valuable starting materials for the stereoselective synthesis of sphingosine (B13886) and its analogues. researchgate.netbeilstein-archives.org These synthetic analogues are instrumental in studying the biological functions of sphingolipids and in the development of potential therapeutics that target sphingolipid pathways. researchgate.netbeilstein-archives.org
Table 2: Examples of Complex Molecules Synthesized from Aminodiol Building Blocks
| Target Molecule | Class | Significance |
| Chloramphenicol | Antibiotic | Used to treat a variety of bacterial infections. nih.govnih.gov |
| Sphingosine Analogues | Bioactive Lipids | Important in cell signaling and as therapeutic targets. researchgate.netbeilstein-archives.org |
| Deoxoprosophylline | Alkaloid | A natural product with potential biological activity. researchgate.net |
Development of Molecular Recognition Systems and Chiral Sensors
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. Chiral recognition, a subset of this field, involves the differentiation between the enantiomers of a chiral molecule. Chiral sensors are analytical devices that can detect and quantify these differences.
While direct applications of this compound in this area are not extensively documented in readily available literature, its structural motifs are highly relevant. Chiral molecules with multiple hydrogen bonding sites, such as the amino and hydroxyl groups in this compound, are ideal candidates for creating chiral selectors. These selectors can form diastereomeric complexes with the enantiomers of another chiral molecule, leading to a detectable difference in properties, such as fluorescence or NMR chemical shift. nih.govmdpi.com
For example, research has shown that chiral fluorescent sensors based on frameworks like BINOL can achieve high enantioselectivity in the recognition of amino acids like phenylalanine. nih.govnih.govresearchgate.net Similarly, thiourea (B124793) derivatives of chiral amino-phenols have been developed as chiral solvating agents for determining the absolute configuration of amino acids using NMR spectroscopy. mdpi.com The principles demonstrated in these systems highlight the potential for designing sensors based on the this compound scaffold for the specific recognition of other chiral molecules. The three-point interaction model, which is often invoked to explain chiral recognition, can be readily envisioned with the functional groups present in this aminodiol. nih.gov
Scaffolds for Investigating Biological Mechanisms at a Molecular Level
A molecular scaffold is a core structure of a molecule to which various functional groups can be appended. By systematically modifying these appended groups, researchers can create a library of related compounds to probe biological systems, such as enzymes or receptors, and to develop new therapeutic agents.
The scaffold of this compound is utilized in the synthesis of molecules designed to interact with biological targets. For instance, it is used in the synthetic preparation of aryl-substituted indazole derivatives. chemicalbook.com These compounds have been investigated as modulators and inhibitors of protein kinases, which are key enzymes involved in cellular processes like proliferation and signaling. chemicalbook.com By using the aminodiol as a starting scaffold, medicinal chemists can explore how different substitutions on the indazole ring affect the inhibition of specific kinases, thereby elucidating their mechanism of action and developing more potent and selective drugs for conditions like tumor growth. chemicalbook.com
The synthesis of chloramphenicol and its derivatives from aminodiol precursors also falls under this application. nih.govmdpi.com These molecules act as inhibitors of bacterial protein synthesis by binding to the ribosome. nih.gov Studying how structural modifications to the chloramphenicol scaffold affect its binding and inhibitory activity provides valuable insights into the mechanism of ribosomal function and the development of antibiotic resistance. nih.govmdpi.com
Future Directions and Emerging Research Avenues for 2s 2 Amino 1 Phenylpropane 1,3 Diol
Integration with Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting towards continuous manufacturing and automated processes, which offer improved efficiency, safety, and reproducibility over traditional batch methods. The integration of (2S)-2-Amino-1-phenylpropane-1,3-diol synthesis and its subsequent transformations into flow chemistry setups is a promising future direction.
Exploration of Novel Catalytic Transformations and Methodologies
While this compound is a product of catalytic processes, it also holds potential as a ligand or auxiliary in new catalytic transformations. The future will likely see the exploration of this compound and its derivatives in asymmetric catalysis.
Recent breakthroughs in biocatalysis, such as the use of enzyme cascades, present a significant opportunity. For instance, the stereoselective synthesis of amino-diols using a combination of aldolases and imine reductases (IREDs) demonstrates a powerful strategy for creating complex chiral molecules. acs.org Applying similar multi-enzyme systems could lead to novel, highly efficient, and environmentally benign pathways to this compound and its analogs. acs.org Additionally, transition-metal catalysis, such as palladium-catalyzed domino reactions, offers sophisticated methods for constructing complex chiral molecules, and the principles could be applied to create novel derivatives from this amino diol scaffold. researchgate.net
Advanced Materials Science Applications (e.g., Polymer Precursors, Supramolecular Assemblies)
The unique trifunctional nature of this compound—possessing a primary amine and two hydroxyl groups—makes it an attractive building block for advanced materials.
Polymer Precursors: Research has demonstrated that 2-amino-1,3-propane diols are versatile platforms for synthesizing functional aliphatic cyclic carbonate monomers. rsc.org This two-step strategy involves chemoselective functionalization of the amino group followed by intramolecular cyclization. rsc.org Applying this to this compound could generate a range of chiral, functional monomers for creating biodegradable and functional polymers with unique stereochemical properties.
Supramolecular Assemblies: The chiral backbone and multiple hydrogen-bonding sites of the molecule make it a candidate for constructing ordered supramolecular structures. These could include chiral metal-organic frameworks (MOFs), gels, or liquid crystals. Furthermore, it could be used to functionalize nanoparticles, such as mesoporous silica (B1680970) nanoparticles (MSNs), to create chiral surfaces for enantioselective separations or as components in targeted drug delivery systems. acs.org Related amino diols are already used to synthesize lipid-like molecules (lipidoids) for therapeutic delivery, suggesting a similar path for this compound.
Development of Advanced Analytical Probes and Detection Systems
As the applications of this compound and other chiral molecules expand, the need for rapid, sensitive, and accurate analytical methods for determining their enantiomeric purity becomes paramount.
Future research will focus on moving beyond traditional chromatographic methods towards high-throughput and in-situ analysis. A promising approach involves fluorescence-based assays where the chiral analyte participates in the dynamic self-assembly of fluorescent diastereomeric complexes. nih.gov This method allows for rapid determination of enantiomeric excess with minimal sample and is suitable for screening crude reaction products in a 384-well plate format. nih.gov
Another advanced avenue is the use of specialized chiral sensors. For example, aminoborane-based probes that induce a chiroptical signal upon coordination with a chiral diol or amino alcohol allow for the quantitative stereochemical analysis via circular dichroism. nih.gov This technique is not only sensitive but also compatible with automated systems for high-throughput screening. nih.gov Trapped ion mobility-mass spectrometry combined with chiral derivatization is another powerful, fully automated method for rapid diastereomer separation and analysis. nih.gov
| Analytical Method | Principle | Application | Key Advantage |
| Fluorescence-Based Assay | Dynamic self-assembly of analyte with a chiral ligand and boronic acid to form fluorescent diastereomeric complexes. nih.gov | High-throughput determination of enantiomeric excess (e.e.) in chiral diols and amino alcohols. nih.gov | Fast (~4-6 h), requires minimal sample (10-20 ng), suitable for crude product screening. nih.gov |
| Chiroptical Sensing | Coordination of the chiral analyte with a sterically encumbered aminoborane (B14716983) sensor, inducing a measurable circular dichroism (CD) signal. nih.gov | Quantitative stereochemical analysis of alcohols, diols, and amino alcohols. nih.gov | Chromatography-free, amenable to automation and high-throughput screening. nih.gov |
| Trapped Ion Mobility-MS | Inline chiral derivatization followed by gas-phase separation of diastereomers in a trapped ion mobility-mass spectrometer. nih.gov | Rapid chiral analysis of amino acids and potentially other chiral compounds. nih.gov | Fully automated, rapid (3 min/sample), robust against high-salt samples. nih.gov |
Machine Learning and Artificial Intelligence-Driven Discovery of New Reactions and Derivatives
The most transformative future direction lies in the synergy between chemistry and artificial intelligence (AI). AI and machine learning (ML) are set to revolutionize how new reactions and molecules are discovered.
Discover Novel Derivatives: Generative AI models can explore vast chemical spaces to design new derivatives with desired properties, moving beyond traditional trial-and-error methods. nih.gov
Predict Reaction Outcomes: ML models can predict the regioselectivity and stereoselectivity of reactions involving the diol, allowing chemists to precisely functionalize the molecule. appliedclinicaltrialsonline.com
Accelerate Catalyst Optimization: AI can rapidly screen virtual libraries of catalysts for the synthesis of the target compound or for reactions where it is used as a ligand, significantly accelerating the discovery process. phys.org
Q & A
Q. What synthetic routes are available for preparing (2S)-2-Amino-1-phenylpropane-1,3-diol, and how can stereochemical purity be validated?
The synthesis of this compound typically involves multi-step processes such as:
- Reductive amination : Reduction of ketone intermediates using agents like triethylsilane, followed by protection/deprotection steps to isolate the desired stereoisomer .
- Chiral resolution : Utilizing enantiopure resolving agents (e.g., (R,R)- or (S,S)-2-Amino-1-phenylpropane-1,3-diol) to separate racemic mixtures via diastereomeric salt formation .
Q. Validation methods :
Q. How is the compound characterized structurally, and what analytical techniques are critical for quality control?
Key characterization methods include:
- NMR spectroscopy : H and C NMR to confirm the presence of the phenyl group, hydroxyl, and amine protons. For example, the diol protons appear as distinct signals near δ 3.5–4.0 ppm .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (CHNO, MW 167.20) .
- Melting point analysis : Reported mp 112–115°C for the (1S,2S) enantiomer .
Quality control : Purity (>98%) is typically assessed via reverse-phase HPLC, with UV detection at 210–220 nm .
Q. What are the primary applications of this compound in academic research?
- Chiral resolving agent : Used to resolve racemic mixtures of trifluoromethylated carboxylic acids (e.g., (R)- and (S)-3-hydroxy-2-(trifluoromethyl)propionic acid) .
- Building block in organic synthesis : Key intermediate for synthesizing oxazolines and other heterocycles, as demonstrated in cyclization reactions .
- Biological studies : Structural analogs (e.g., sphingosine derivatives) are employed in studies of lipid signaling and membrane biology .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcome during synthesis?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack in reductive amination, impacting diastereoselectivity .
- Catalytic asymmetric synthesis : Use of chiral catalysts (e.g., BINOL-derived ligands) can enhance enantiomeric excess but requires optimization of temperature and pressure .
- Data contradiction example : Discrepancies in yield between hydrogenation (step C in ) and alternative pathways (e.g., bromination in step C') highlight the need for mechanistic studies to optimize step efficiency.
Q. What strategies mitigate stability issues during storage and handling of this compound?
- Storage : Maintain at 2–8°C under inert gas (argon) to prevent oxidation of the amine and hydroxyl groups .
- Lyophilization : Freeze-drying aqueous solutions enhances long-term stability by reducing hydrolytic degradation .
- Derivatization : Protection of the amine as a hydrochloride salt or Boc-derivative improves shelf life .
Q. How can computational methods aid in predicting the compound’s reactivity and interactions in biological systems?
- Molecular docking : Predict binding affinity to enzymes like serine palmitoyltransferase, a target in sphingolipid metabolism .
- DFT calculations : Analyze transition states in stereoselective reactions (e.g., during reductive amination) to guide synthetic optimization .
- MD simulations : Study membrane interactions of sphingosine analogs to elucidate biological activity .
Q. What experimental approaches resolve contradictions in biological activity data for structural analogs?
- Comparative SAR studies : Evaluate analogs with modified phenyl or diol groups to isolate pharmacophoric motifs. For example, replacing the phenyl group with indole alters antibacterial activity .
- Metabolic profiling : LC-MS-based tracing of degradation products in cell cultures clarifies discrepancies in reported antifungal efficacy .
- Crystallographic validation : Co-crystallization with target proteins (e.g., fungal cytochrome P450) confirms binding modes hypothesized from activity assays .
Q. How is the compound utilized in mechanistic studies of enzyme inhibition or activation?
- Kinetic assays : Measure inhibition constants () for sphingosine kinases using radiolabeled substrates .
- Isotope labeling : N-labeled this compound tracks amine group participation in enzyme-catalyzed reactions via NMR .
- Site-directed mutagenesis : Correlate enzyme active-site mutations (e.g., Ser→Ala in hydrolases) with changes in inhibitor potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
